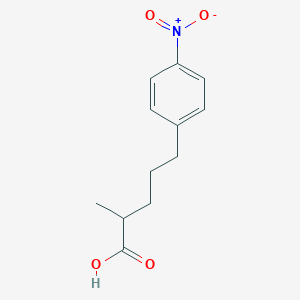

2-Methyl-5-(4-nitrophenyl)pentanoic acid

Description

2-Methyl-5-(4-nitrophenyl)pentanoic acid is a substituted pentanoic acid derivative characterized by a methyl group at the C2 position and a 4-nitrophenyl group at the C5 position of the pentanoic acid backbone. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing quinazoline-based α1-adrenergic receptor antagonists for hypertension treatment . Its structural features—a nitro group (electron-withdrawing), methyl branch, and carboxylic acid moiety—influence its physicochemical properties, reactivity, and biological interactions.

Properties

IUPAC Name |

2-methyl-5-(4-nitrophenyl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(12(14)15)3-2-4-10-5-7-11(8-6-10)13(16)17/h5-9H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKQKBJFIFDPAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Methyl-5-(4-nitrophenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-Methyl-5-phenylpentanoic acid, followed by purification steps to isolate the desired product . The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and prevent over-nitration.

Industrial production methods often involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

2-Methyl-5-(4-nitrophenyl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to 2-Methyl-5-(4-nitrophenyl)pentanoic acid. For example, compounds featuring similar structural motifs have demonstrated significant antimitotic activity against various cancer cell lines, including leukemia and breast cancer . The structure-activity relationship studies indicate that modifications to the nitrophenyl group can enhance cytotoxicity while maintaining selectivity towards cancerous cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as a VLA-4 antagonist, which is crucial in modulating immune responses and could be beneficial in treating conditions characterized by excessive inflammation . This property positions it as a potential therapeutic agent for autoimmune diseases.

Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their ability to mimic natural substrates in biochemical pathways, which can lead to the development of novel drugs targeting specific enzymes or receptors .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create biodegradable materials with enhanced properties. Its incorporation into polyhydroxyalkanoates (PHAs) has been studied for applications in tissue engineering and drug delivery systems due to its biocompatibility and biodegradability .

Case Studies and Research Findings

- Anticancer Compound Development : A study evaluated several derivatives of this compound for their anticancer efficacy. The results indicated that specific substitutions on the nitrogen and carbon backbone significantly affected their growth inhibition rates against multiple cancer cell lines, demonstrating a mean GI50 value of less than 0.02 μM for some derivatives .

- Synthesis Optimization : Research focusing on optimizing synthetic routes for this compound has led to improved yields through the use of microwave-assisted reactions, showcasing its versatility in organic synthesis .

- Biodegradable Polymer Research : Investigations into the use of this compound in creating PHAs have shown promising results in enhancing mechanical properties while maintaining biodegradability, making it suitable for medical applications such as sutures and drug delivery vehicles .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-nitrophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The compound can also act as a substrate for enzymes, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variants

- 4-(4-Nitrophenyl)butyric acid (C₁₀H₁₀NO₄): Shorter 4-carbon chain. Used to synthesize 4-amino-6,7-dimethoxy-2-[4-(4-[4-aminophenyl]butyryl)-1-piperazinyl]quinazoline hydrochloride.

- 6-(4-Nitrophenyl)hexanoic acid (C₁₂H₁₅NO₄): Longer 6-carbon chain. Produces derivatives with enhanced lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Key Insight: The 5-carbon chain in 2-methyl-5-(4-nitrophenyl)pentanoic acid balances steric effects and lipophilicity, optimizing its utility in drug synthesis .

Functional Group Substitutions

- 4-Nitrophenyl Valerate (4-Nitrophenyl Pentanoate): Ester derivative (C₁₁H₁₃NO₄) with a nitro group. Higher volatility than the carboxylic acid form due to esterification, as esters generally exhibit lower boiling points . Reactivity differences: Esters undergo hydrolysis to carboxylic acids, whereas the free acid form participates in salt formation (e.g., zinc salts in ) .

- JWH-018 Pentanoic Acid: Metabolite of synthetic cannabinoids (e.g., AM2201). Lacks a nitro group but shares a pentanoic acid backbone. Highlighted in metabolic studies, where halogenated vs. non-halogenated analogs show divergent metabolic pathways .

- Diphenolic Acid (4,4-Bis(4-hydroxyphenyl)pentanoic acid): Contains two hydroxyphenyl groups instead of a nitrophenyl group. Higher acidity due to phenolic -OH groups (pKa ~10) compared to the nitro-substituted analog (pKa ~3–4 for the carboxylic acid) .

Physicochemical Properties

Biological Activity

2-Methyl-5-(4-nitrophenyl)pentanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 219.25 g/mol

- IUPAC Name : this compound

The compound features a pentanoic acid backbone with a nitrophenyl substituent, which is crucial for its biological activity.

Antiproliferative Effects

Research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. In xenograft studies, compounds with similar structures have shown promising results in inhibiting renal cancer cell growth. For instance, conjugates of related compounds demonstrated effective inhibition of tumor growth in vivo, suggesting a potential therapeutic application in oncology .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that similar compounds can induce programmed cell death in cancer cells, thereby reducing tumor size and preventing metastasis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives are known to increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis .

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that the compound has a low toxicity profile with an LD50 greater than 5000 mg/kg in rodent models, suggesting it may be safe for further development . However, detailed chronic toxicity studies are necessary to fully understand its long-term effects.

Case Studies

Several case studies have documented the effects of this compound:

- Renal Cancer Study : A study involving xenograft models showed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.

- Neurotoxicity Assessment : In neurotoxicity studies, the compound's effects on neuronal cells were evaluated, revealing no significant adverse effects at therapeutic doses. However, further investigation into its long-term neurological impacts is warranted .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.